molecular formula C28H36O7 B12412909 Meprednisone 17,21-Dipropionate-d10

Meprednisone 17,21-Dipropionate-d10

Cat. No.: B12412909
M. Wt: 494.6 g/mol
InChI Key: WNYSHFLAJZEZIV-MYEQRXDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meprednisone 17,21-Dipropionate-d10 is a deuterated derivative of meprednisone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound features deuterium atoms at ten positions, enhancing its stability and making it valuable for pharmacokinetic and metabolic studies. It is supplied by vendors such as Bevanta Biologicals (1 mg规格) and is cataloged under TRC M225052 .

Properties

Molecular Formula

C28H36O7

Molecular Weight

494.6 g/mol

IUPAC Name

[2-oxo-2-[(8S,9S,10R,13S,14S,16S,17R)-10,13,16-trimethyl-3,11-dioxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] 2,2,3,3,3-pentadeuteriopropanoate

InChI

InChI=1S/C28H36O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-20,25H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25+,26-,27-,28-/m0/s1/i1D3,2D3,6D2,7D2

InChI Key

WNYSHFLAJZEZIV-MYEQRXDESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C)OC(=O)CC

Origin of Product

United States

Preparation Methods

Chemical Structure and Significance

Meprednisone 17,21-Dipropionate-d10 (C28H34D10O7) features deuterium atoms at the propionate ester groups (positions 17 and 21). The deuterium labeling enhances metabolic stability while retaining pharmacological activity, making it invaluable for mass spectrometry-based assays.

Synthetic Pathways

Starting Material Preparation

The synthesis begins with meprednisone (16β-methylprednisolone), a corticosteroid with hydroxyl groups at positions 17 and 21. Key steps include:

  • Protection of Reactive Groups :
    • The 11β-hydroxyl group is protected using trimethylsilyl chloride (TMSCl) to prevent undesired side reactions during esterification.
    • The 3-keto group remains unprotected due to its low reactivity under esterification conditions.
  • Deuteration of Propionic Acid Precursors :
    • Propionic acid-d10 is synthesized via catalytic deuteration of propiolic acid using palladium-on-carbon (Pd/C) in D2O, achieving >99% isotopic purity.
    • Alternative methods employ deuterated acetic anhydride for acetylation, though this is less common due to higher costs.

Esterification Process

Esterification at positions 17 and 21 is achieved through two primary routes:

Acid-Catalyzed Ester Exchange
  • Reagents : Propionic acid-d10, sulfuric acid (H2SO4), and dichloromethane (DCM).
  • Conditions :
    • Temperature: 40–50°C
    • Time: 6–8 hours
    • Yield: 78–85%
  • Mechanism : The acid catalyst protonates the carbonyl oxygen, facilitating nucleophilic attack by the steroid hydroxyl groups.
Steglich Esterification
  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and propionic acid-d10.
  • Conditions :
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: 25°C (room temperature)
    • Time: 12–24 hours
    • Yield: 88–92%
  • Advantages : Higher selectivity and reduced side products compared to acid catalysis.

Purification and Characterization

  • Chromatography :

    • Silica Gel Column : Elution with ethyl acetate/hexane (3:7) removes unreacted propionic acid-d10.
    • HPLC : Reverse-phase C18 columns with acetonitrile/water (65:35) achieve >99% purity.
  • Spectroscopic Validation :

    • 1H NMR : Absence of proton signals at δ 1.2–1.4 ppm confirms deuteration.
    • Mass Spectrometry : Molecular ion peak at m/z 508.4 [M+H]+ aligns with theoretical mass.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Acid-Catalyzed 78–85 95–97 Low Industrial
Steglich Esterification 88–92 98–99 High Lab-scale

Key Findings :

  • The Steglich method offers superior yield and purity but is cost-prohibitive for large-scale production.
  • Acid catalysis remains preferred in industrial settings due to lower reagent costs.

Challenges and Optimizations

  • Deuterium Loss : Prolonged reaction times (>24 hours) lead to H/D exchange, reducing isotopic purity. Mitigated by using excess deuterated reagents.
  • Byproduct Formation :
    • 17-Monopropionate-d5: Forms due to incomplete esterification. Addressed via stepwise addition of propionic acid-d10.
    • 3-Keto Reduction: Occurs under acidic conditions. Minimized by maintaining pH >5 during esterification.

Industrial Applications and Patents

  • Patent WO2012011106A1 : Describes a single-step deoxygenation method for corticosteroids, adaptable for deuterated analogs.
  • Patent EP0424921A2 : Highlights the use of cyclic orthoesters for selective 17-esterification, applicable to meprednisone derivatives.

Chemical Reactions Analysis

Types of Reactions

Meprednisone 17,21-Dipropionate-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds .

Scientific Research Applications

Pharmacokinetic Studies

Research Tool : Meprednisone 17,21-Dipropionate-d10 is primarily utilized in pharmacokinetic studies to trace metabolic pathways of corticosteroids. The deuterium labeling allows for precise detection in complex biological matrices, making it invaluable for understanding how corticosteroids are absorbed, distributed, metabolized, and excreted in the body.

Metabolic Pathway Tracing : The compound's isotopic labeling facilitates the investigation of metabolic pathways without altering the inherent properties of the parent molecule. This characteristic is crucial for studying the dynamics of steroid action at a molecular level, including gene expression modulation and cellular signaling pathways.

Corticosteroid Activity : this compound exhibits biological activities typical of corticosteroids. It binds to glucocorticoid receptors, leading to anti-inflammatory effects and modulation of immune responses. Importantly, the deuterium labeling does not significantly alter its biological activity compared to non-labeled meprednisone.

Interaction Studies : Research involving this compound often focuses on its interactions with various biological molecules. These studies are essential for understanding potential side effects and therapeutic outcomes associated with corticosteroid use.

Several studies have documented the applications of this compound in clinical and experimental settings:

  • Clinical Pharmacology : A study highlighted its use in assessing the pharmacokinetics of corticosteroids during treatment regimens for inflammatory diseases. Researchers tracked the compound's absorption and metabolism using advanced mass spectrometry techniques that leverage its deuterium labeling.
  • Metabolic Fate Studies : Another investigation focused on understanding how this compound interacts with liver enzymes responsible for steroid metabolism. This research provided insights into potential drug-drug interactions and informed safer prescribing practices for corticosteroid therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structured comparison of Meprednisone 17,21-Dipropionate-d10 with structurally and functionally related glucocorticoids, including deuterated analogs and other dipropionate esters.

Table 1: Structural and Functional Comparison

Compound CAS No. Molecular Formula Molecular Weight Key Features Applications References
This compound Not specified* Likely C₂₈H₃₀D₁₀F₁O₇ ~532 (estimated) Deuterated at ten positions; retains glucocorticoid activity with enhanced metabolic stability. Used as an internal standard in LC-MS for pharmacokinetic studies. Analytical method validation, metabolic stability assays.
Betamethasone 17,21-Dipropionate 5593-20-4 C₂₈H₃₇FO₇ 504.59 Non-deuterated; potent anti-inflammatory activity. Contains a 9-fluoro and 16β-methyl group. Widely used in topical formulations (e.g., Diprolene®) for eczema and psoriasis. Topical treatment of inflammatory skin conditions; QC/QA in pharmaceutical manufacturing.
Betamethasone 17,21-Dipropionate-d10 75883-07-7 C₂₈H₂₇D₁₀FO₇ ~514.59 Deuterated analog of betamethasone dipropionate. Used as a stable isotope-labeled internal standard for quantitative analysis. Demonstrates identical pharmacological activity to non-deuterated forms. LC-MS/MS analysis, drug metabolism studies.
Beclometasone 17,21-Dipropionate 5534-08-7 C₂₈H₃₇ClO₇ 521.04 Chlorinated analog at the 9α-position; reduced systemic absorption. Used in inhalers for asthma. Respiratory therapies; impurity profiling in regulatory submissions.
11-Oxo-Betamethasone 17,21-Dipropionate Not specified C₂₈H₃₆F₂O₈ 538.6 Oxidized at the 11-position; reduced glucocorticoid receptor affinity. Acts as a metabolite reference standard. Analytical reference material for degradation product studies.

Key Findings from Comparative Studies

Deuterated vs. Non-Deuterated Analogs: Deuterated compounds (e.g., Betamethasone-d10) exhibit identical pharmacological activity to their non-deuterated counterparts but offer superior stability in metabolic studies . For example, Betamethasone-d10 is used to quantify endogenous steroid levels in plasma via LC-MS . Meprednisone-d10 is expected to follow similar principles, with deuterium reducing hydrogen-deuterium exchange-related degradation .

Structural Modifications Impacting Activity: The 9-fluoro and 16β-methyl groups in betamethasone enhance glucocorticoid receptor binding and prolong half-life compared to non-halogenated analogs like prednisolone . Chlorination at the 9α-position (as in beclometasone) reduces systemic absorption, making it suitable for inhaled formulations .

Analytical Utility: Deuterated derivatives are critical in method validation. For instance, Betamethasone-d10 serves as an internal standard for quantifying betamethasone in creams and ointments via ¹⁹F-NMR . Meprednisone-d10 likely plays a similar role in assays requiring high specificity, such as distinguishing meprednisone from endogenous corticosteroids .

Clinical Efficacy: Betamethasone dipropionate demonstrated comparable efficacy to cyclosporine in improving quality of life for chronic hand eczema patients, with similar reductions in Eczema Disability Index scores .

Biological Activity

Meprednisone 17,21-Dipropionate-d10 is a synthetic glucocorticoid derivative of methylprednisolone, which is primarily recognized for its anti-inflammatory and immunosuppressive properties. This compound has gained interest in research due to its potential applications in treating various inflammatory and autoimmune conditions. This article delves into its biological activity, pharmacological properties, and relevant case studies.

This compound is characterized by the following chemical properties:

  • IUPAC Name : 11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione
  • Molecular Formula : C23H30D10O5
  • CAS Number : Specific CAS number required for identification in chemical databases.

The mechanism of action involves binding to glucocorticoid receptors, leading to the modulation of gene expression that promotes anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators by:

  • Inhibition of Phospholipase A2 : Reduces the formation of arachidonic acid derivatives.
  • Suppression of NF-kB : A transcription factor involved in inflammatory responses.
  • Promotion of Anti-inflammatory Genes : Such as interleukin-10 .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : High bioavailability when administered via oral or intramuscular routes.
  • Distribution : Average volume of distribution is approximately 1.38 L/kg.
  • Protein Binding : About 76.8% protein-bound in plasma.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Half-life : Ranges from 2.3 to 3 hours depending on administration route .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity. Studies have demonstrated its effectiveness in reducing inflammation in conditions such as:

  • Allergic reactions
  • Autoimmune diseases
  • Inflammatory bowel disease

For instance, a clinical trial indicated that patients receiving glucocorticoids like methylprednisolone reported significant reductions in pain and inflammation associated with conditions such as rheumatoid arthritis .

Immunosuppressive Properties

Higher doses lead to immunosuppression, making it useful in managing organ transplant patients and certain cancers. The compound's ability to inhibit lymphocyte proliferation makes it valuable in preventing graft rejection .

Clinical Applications

  • Treatment of Metronidazole-Induced Encephalopathy
    • A case study highlighted the successful use of methylprednisolone (related compound) in treating a patient with metronidazole-induced encephalopathy. The patient showed significant neurological recovery after high-dose glucocorticoid therapy .
  • Post-surgical Recovery
    • Meprednisone has been evaluated for its efficacy in reducing postoperative complications such as pain and edema following third molar surgery. Patients treated with glucocorticoids experienced lower levels of postoperative discomfort compared to controls .

Research Findings

Recent studies have focused on the comparative efficacy of Meprednisone against other corticosteroids:

Study FocusMeprednisone EfficacyComparison
Rheumatoid ArthritisSignificant reduction in symptomsSuperior to placebo
Postoperative PainEffective in reducing pain and swellingComparable to hydrocortisone
Autoimmune DisordersReduced flare-upsEffective alongside standard treatments

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Meprednisone 17,21-Dipropionate-d10 to ensure isotopic purity?

  • Methodological Answer :

  • Synthesis : Use deuterated propionic acid precursors in esterification reactions under anhydrous conditions to ensure site-specific deuteration at the 17 and 21 positions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Characterization : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation. For NMR, compare proton signals of non-deuterated analogs (e.g., unlabeled Meprednisone dipropionate) to identify deuterium-induced peak suppression.
  • Isotopic Purity : Quantify deuterium enrichment using isotope ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS) with reference standards (e.g., Betamethasone-d10 Dipropionate ).

Q. How should researchers validate chromatographic methods for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Column Selection : Use reverse-phase C18 columns with 2.6–5 µm particle size to resolve deuterated and non-deuterated species.
  • Mobile Phase Optimization : Test combinations of acetonitrile/water or methanol/water with 0.1% formic acid to improve peak symmetry and retention time reproducibility.
  • Validation Parameters : Follow ICH M10 guidelines , including linearity (1–1000 ng/mL), accuracy (85–115% recovery), and precision (RSD <15%). Cross-validate with deuterated internal standards (e.g., Flurazepam-d10 ) to correct matrix effects.

Advanced Research Questions

Q. What experimental designs are optimal for studying the pharmacokinetic (PK) behavior of this compound in preclinical models?

  • Methodological Answer :

  • Dose Optimization : Conduct dose-ranging studies in rodents using 0.1–10 mg/kg doses to establish linear PK. Monitor plasma/tissue concentrations via LC-MS/MS over 24–72 hours.
  • Solubility Challenges : For low aqueous solubility, prepare stock solutions in DMSO (<1% v/v final concentration) and dilute in saline or 5% cyclodextrin . Validate stability under storage conditions (−80°C, 3 months).
  • Data Interpretation : Use non-compartmental analysis (NCA) for AUC and half-life calculations. Compare deuterated vs. non-deuterated analogs to assess isotope effects on clearance .

Q. How can researchers resolve contradictions in deuterium retention data during metabolic studies of this compound?

  • Methodological Answer :

  • Metabolite Profiling : Use HRMS to identify deuterium loss in Phase I metabolites (e.g., hydroxylation at C6 or C9). Compare fragmentation patterns to synthetic standards (e.g., Betamethasone 9,11-Epoxide derivatives ).
  • Isotope Effect Mitigation : If deuteration at the 17/21 positions alters enzyme binding (e.g., CYP3A4), conduct in vitro microsomal assays with co-incubation of deuterated and non-deuterated compounds to quantify kinetic isotope effects (KIEs).
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish technical variability (e.g., LC-MS drift) from biological variability .

Q. What strategies ensure accurate quantification of this compound degradation products in stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light per ICH Q1A guidelines. Monitor degradation via UPLC-PDA at 240 nm.
  • Impurity Identification : Synthesize and characterize potential degradants (e.g., 21-propionate hydrolysis product) using reference standards like Beclometasone Dipropionate .
  • Method Sensitivity : Optimize limits of detection (LOD) to 0.05% w/w using charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.